4-Fluoro-2-methoxybenzaldehyde

Beschreibung

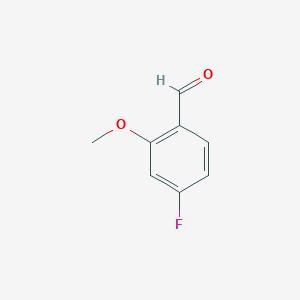

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKRQIRPNNIORO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379085 | |

| Record name | 4-Fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-83-9 | |

| Record name | 4-Fluoro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzaldehyde (CAS 450-83-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxybenzaldehyde, a key building block in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an activating methoxy group, a deactivating but metabolically stabilizing fluorine atom, and a versatile aldehyde handle, makes it a valuable precursor for a wide range of complex molecules, particularly in the development of novel therapeutic agents.

Core Properties and Data

The fundamental physicochemical and safety data for this compound are summarized below.

Physicochemical Properties

The following table outlines the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 450-83-9 | [1][2] |

| Molecular Formula | C₈H₇FO₂ | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Alternate Name | 2-methoxy-4-fluorobenzaldehyde | [1] |

| Appearance | White to pale cream/yellow crystals or powder | [3] |

| Melting Point | 58.5 - 64.5 °C | [3] |

| Boiling Point | ~248 °C (estimated based on 4-methoxybenzaldehyde) | [4] |

| Density | No experimental data available | |

| Purity | Commercially available at ≥97.5% or 98% | [3] |

| Storage | Store in a cool, dry, well-ventilated area. Can be stored at ambient temperature or under refrigeration. |

Spectral Data

While experimental spectra for this compound are not widely published, the following table provides predicted data and typical spectral characteristics for this class of compounds. Researchers should obtain and interpret spectra on their specific samples for confirmation.

| Spectrum Type | Predicted/Typical Data |

| ¹H NMR | Expected signals for: Aldehyde proton (~9.8-10.1 ppm), aromatic protons (multiplets, ~6.8-7.9 ppm), and methoxy protons (singlet, ~3.9 ppm). |

| ¹³C NMR | Expected signals for: Carbonyl carbon (~189-192 ppm), aromatic carbons (including C-F coupling, ~100-165 ppm), and methoxy carbon (~56 ppm). |

| IR Spectroscopy | Characteristic peaks expected at: ~2850-2750 cm⁻¹ (C-H stretch of aldehyde), ~1700-1680 cm⁻¹ (C=O stretch of aldehyde), ~1600-1450 cm⁻¹ (C=C aromatic ring stretches), and ~1250 cm⁻¹ (C-O stretch of ether). |

| Mass Spectrometry | Predicted [M+H]⁺ m/z: 155.0503. |

Synthesis and Experimental Protocols

This compound is typically synthesized via electrophilic formylation of an appropriately substituted benzene ring. The Vilsmeier-Haack reaction is a standard and effective method.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol describes the formylation of 3-fluoroanisole to yield this compound. The reaction introduces a formyl (-CHO) group para to the activating methoxy group.

Methodology:

-

Reagents: 3-Fluoroanisole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Sodium acetate, Water, Diethyl ether.

-

Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, nitrogen/argon line, rotary evaporator, separation funnel.

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq) to a three-neck flask and cool the flask to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻ may be observed.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Dissolve 3-fluoroanisole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.

-

After addition, heat the reaction mixture to reflux (approx. 40-50 °C) and stir for 4-8 hours. Monitor reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium acetate until the solution is basic. This hydrolysis step is exothermic.

-

Stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

-

Transfer the mixture to a separation funnel. Extract the aqueous layer three times with diethyl ether or DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[5][6][7]

Applications in Organic Synthesis

The aldehyde functional group is a versatile handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. One of its most common applications is in condensation reactions.

Protocol 2: Knoevenagel Condensation

This protocol details a representative Knoevenagel condensation between this compound and an active methylene compound, malononitrile, to form an α,β-unsaturated product.[8]

Methodology:

-

Reagents: this compound, Malononitrile, Piperidine (or another basic catalyst like ammonium acetate), Ethanol (or another suitable solvent).

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add malononitrile (1.0-1.1 eq) to the solution and stir to dissolve.

-

Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

-

Heat the mixture to reflux (approx. 80 °C) and stir. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove unreacted starting materials and the catalyst.

-

Dry the product, 2-(4-fluoro-2-methoxybenzylidene)malononitrile, under vacuum. Further purification by recrystallization can be performed if necessary.[8][9][10]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Irritant | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Avoid inhalation of dust. If handling as a powder, a dust mask may be appropriate.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties and reactivity profile make it a reliable building block for drug discovery and fine chemical synthesis. The synthetic and reaction protocols provided herein offer a foundation for researchers to utilize this compound in their work, while the safety information ensures it can be handled responsibly. The strategic incorporation of fluorine and methoxy substituents provides a platform for developing next-generation molecules with tailored pharmacological properties.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. volochem.com [volochem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. www2.unifap.br [www2.unifap.br]

- 9. bhu.ac.in [bhu.ac.in]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-4-fluorobenzaldehyde: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-fluorobenzaldehyde is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom, make it a valuable precursor for the development of novel bioactive molecules and functional materials. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, a desirable feature in drug design. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for synthesis and analysis, and the core applications of 2-methoxy-4-fluorobenzaldehyde.

Physicochemical Properties

The fundamental physicochemical properties of 2-methoxy-4-fluorobenzaldehyde are summarized in the tables below. While some experimental values are readily available, data for certain properties such as boiling point and density are not extensively reported in the literature. In such cases, values for the closely related compound 4-fluorobenzaldehyde are provided for comparative context.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [1][2][3][4] |

| Molecular Weight | 154.14 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 43-48 °C (lit.) | [1] |

| Boiling Point | Data not available | |

| Boiling Point (4-fluorobenzaldehyde) | 181 °C at 758 mmHg (lit.) | [5] |

| Density | Data not available | |

| Density (4-fluorobenzaldehyde) | 1.157 g/mL at 25 °C (lit.) | [5] |

| Solubility | Soluble in common organic solvents. | [6] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 450-83-9 | [2][3][4] |

| Synonyms | 4-Fluoro-2-methoxybenzaldehyde, 2-Fluoro-p-anisaldehyde | [1][2] |

| InChI | 1S/C8H7FO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | [1] |

| SMILES | COc1ccc(C=O)c(F)c1 | [1] |

Experimental Protocols

Synthesis of 2-Methoxy-4-fluorobenzaldehyde

A common synthetic route to 2-methoxy-4-fluorobenzaldehyde involves the nucleophilic aromatic substitution of a difluoro-substituted precursor. The following is a representative protocol.

Materials:

-

2,4-difluorobenzaldehyde

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluorobenzaldehyde in anhydrous methanol.

-

Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between diethyl ether and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude 2-methoxy-4-fluorobenzaldehyde by column chromatography on silica gel or by recrystallization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of 2-methoxy-4-fluorobenzaldehyde in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals include a singlet for the methoxy protons, aromatic protons exhibiting splitting patterns influenced by both the fluorine and adjacent protons, and a singlet for the aldehyde proton.

-

¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum. Predicted chemical shifts suggest signals for the carbonyl carbon, aromatic carbons (with C-F couplings), and the methoxy carbon.[7] Due to the low natural abundance of ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be cast from a solution in a volatile solvent onto a salt plate (e.g., NaCl or KBr).[8]

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. Key characteristic absorption bands are expected for the aldehyde C-H stretch (around 2850-2750 cm⁻¹), the carbonyl (C=O) stretch (around 1700 cm⁻¹), aromatic C=C stretches, and C-O ether stretches.[8]

Reactivity and Applications in Drug Discovery

2-Methoxy-4-fluorobenzaldehyde is a versatile building block due to the reactivity of its aldehyde functional group. It readily undergoes various transformations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

The aldehyde group can participate in:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig Reaction: To yield stilbene derivatives.

-

Aldol and Claisen-Schmidt Condensations: To form α,β-unsaturated carbonyl compounds, which are precursors to various heterocyclic systems.[9]

-

Oxidation: To produce the corresponding carboxylic acid.

-

Reduction: To form the corresponding benzyl alcohol.

Derivatives of 2-methoxy-4-fluorobenzaldehyde have been investigated for their potential as anticancer and anti-inflammatory agents, among other therapeutic areas. The strategic placement of the methoxy and fluoro substituents can influence the biological activity and pharmacokinetic properties of the final compounds.

Visualizations

References

- 1. 2-氟-4-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. indiamart.com [indiamart.com]

- 5. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]

- 6. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-2-methoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. This document outlines its molecular characteristics, representative experimental protocols, and key analytical methodologies.

Core Molecular Information

This compound is a substituted aromatic aldehyde, a chemical class of significant interest in medicinal chemistry and organic synthesis due to the versatile reactivity of the aldehyde functional group. The presence of a fluorine atom and a methoxy group on the benzene ring modifies the electronic properties and steric environment of the molecule, influencing its reactivity and potential biological activity.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 154.14 g/mol |

| Molecular Formula | C₈H₇FO₂ |

| CAS Number | 450-83-9 |

| Appearance | White to pale cream crystals or powder |

| Melting Point | 58.5-64.5 °C |

| Purity (Assay by GC) | ≥97.5% |

| Alternate Names | 2-methoxy-4-fluorobenzaldehyde |

Illustrative Experimental Protocols

General Synthesis of a Substituted Benzaldehyde (Illustrative)

A common route for the synthesis of aromatic aldehydes involves the formylation of an appropriately substituted aromatic precursor. One such method is the Vilsmeier-Haack reaction, which introduces an aldehyde group onto an electron-rich aromatic ring. For this compound, a plausible starting material would be 3-fluoroanisole.

Reaction: Formylation of 3-fluoroanisole.

Reagents and Materials:

-

3-Fluoroanisole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent such as dichloromethane (DCM) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while stirring to form the Vilsmeier reagent.

-

To this mixture, add 3-fluoroanisole dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by pouring it into a beaker of ice water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

General Analytical Protocols

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent is injected into the GC-MS system. This technique will help to determine the purity of the compound and confirm its molecular weight from the resulting mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a suitable HPLC method should be developed. This typically involves selecting an appropriate column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water) to achieve good separation of the main compound from any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbonyl group of the aldehyde (typically appearing around 1700 cm⁻¹) and the C-O bonds of the methoxy group.

Structural Relationship Diagram

The following diagram illustrates the relationship between the chemical name and the structural components of this compound.

Caption: Structural components of this compound.

Spectroscopic Analysis of 4-Fluoro-2-methoxybenzaldehyde: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-2-methoxybenzaldehyde, a key aromatic aldehyde derivative. The document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, drug development, and materials science, offering a detailed look at its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The structural integrity and purity of this compound are confirmed through the following spectroscopic techniques. The quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard techniques for the analysis of aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard proton pulse program is utilized. Key parameters include a spectral width of approximately -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A standard carbon pulse program with proton decoupling is used. A wider spectral width (e.g., 0 to 220 ppm) is set, and a significantly larger number of scans is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is finely ground to a homogeneous powder.

-

The powder is then compressed in a pellet press under high pressure to form a thin, transparent disc.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

For GC-MS analysis, the solution is injected into the gas chromatograph.

Data Acquisition (Electron Ionization - EI):

-

The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectral data for the structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The chemical formula C8H7FO2 encompasses a variety of structural isomers, each with unique chemical and physical properties. This guide focuses on a core, well-documented isomer: 2-(4-fluorophenyl)acetic acid . This compound is a significant building block in organic synthesis and a key intermediate in the pharmaceutical industry, particularly in the development of anti-inflammatory agents and fluorinated anesthetics.[1][2] This document provides a comprehensive overview of its chemical identity, physical and spectroscopic properties, synthesis protocols, and known biological relevance, structured to be a vital resource for professionals in chemical and pharmaceutical research.

Introduction

2-(4-Fluorophenyl)acetic acid, also known as p-fluorophenylacetic acid, is an aromatic carboxylic acid.[1] The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, acidity, and biological activity compared to its non-halogenated analog, phenylacetic acid.[3] Its utility as a precursor in the synthesis of pharmacologically active compounds makes it a molecule of high interest.[1][4] This guide aims to consolidate key technical data and experimental methodologies related to 2-(4-fluorophenyl)acetic acid.

Chemical and Physical Properties

2-(4-Fluorophenyl)acetic acid is a white to off-white crystalline solid at room temperature, often appearing as shiny flakes or powder.[1][3] It is relatively stable under standard conditions.[1] While sparingly soluble in water, it shows moderate solubility in polar organic solvents like ethanol and methanol.[1][5]

Table 1: Chemical Identifiers and Properties of 2-(4-Fluorophenyl)acetic Acid

| Identifier/Property | Value | Reference |

| IUPAC Name | 2-(4-fluorophenyl)acetic acid | [6][7] |

| CAS Number | 405-50-5 | [3][6] |

| Molecular Formula | C8H7FO2 | [6][7] |

| Molecular Weight | 154.14 g/mol | [7] |

| Appearance | White to off-white crystalline powder or flakes | [1][3] |

| Melting Point | 81-83 °C | [5][8] |

| Boiling Point | 164 °C at 2.25 torr | [5][8] |

| pKa | 4.25 at 25 °C | [3][5] |

| Solubility | Insoluble in water; soluble in ethanol, methanol, DMSO | [1][2][5] |

| InChI Key | MGKPFALCNDRSQD-UHFFFAOYSA-N | [6][7] |

| SMILES | C1=CC(=CC=C1CC(=O)O)F | [7][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(4-fluorophenyl)acetic acid. Below is a summary of typical spectroscopic data.

Table 2: Spectroscopic Data for 2-(4-Fluorophenyl)acetic Acid

| Technique | Key Features and Observations |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 10.1 (bs, 1H, -COOH), 7.24 (t, 2H, Ar-H), 7.02 (t, 2H, Ar-H), 3.63 (s, 2H, -CH₂-) |

| ¹³C NMR | Data for related esters suggest characteristic shifts for the aromatic carbons and the carboxylic acid group.[10] |

| ¹⁹F NMR | The fluorine substituent provides a distinct signal, making ¹⁹F NMR a useful tool for characterization.[11] |

| IR (KBr Pellet) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C-F stretching are expected. |

| Mass Spectrometry (GC-MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.[12] |

Experimental Protocols

A common laboratory-scale synthesis involves the hydrolysis of a corresponding ester, such as methyl 4-fluorophenylacetate.[13]

Experimental Protocol: Hydrolysis of Methyl 4-fluorophenylacetate [13]

-

Reaction Setup: To 0.3 g of methyl 4-fluorophenylacetate, add 10 mL of water and 0.8 mL of a 30% sodium hydroxide solution.

-

Heating: Stir the mixture at 60 °C for one hour. Monitor the reaction progress by a suitable method (e.g., TLC).

-

Acidification: Once the conversion is complete, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1.

-

Isolation: Isolate the resulting white solid product by filtration.

For high-purity requirements, 2-(4-fluorophenyl)acetic acid can be purified by crystallization from heptane or by high-vacuum distillation.[5]

Isomers of fluorophenylacetic acid can be separated and quantified using reverse-phase HPLC.[14]

HPLC Protocol: [14]

-

Column: Primesep SB reverse-phase column (250 mm length, 4.6 mm diameter, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, buffered with either formic acid or acetic acid.

-

Detection: UV detection at 264 nm.

-

Compatibility: This method is compatible with Mass Spectrometry (MS) detection.

Biological Significance and Signaling

2-(4-Fluorophenyl)acetic acid and its derivatives are of significant interest in drug development. They serve as key intermediates for various pharmacologically active compounds, including anti-inflammatory drugs and inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, which are used in the treatment of type 2 diabetes.[1][4]

While direct and detailed signaling pathways for 2-(4-fluorophenyl)acetic acid itself are not extensively documented in the public domain, its role as a precursor allows us to infer its involvement in the broader context of the drugs it helps create. For instance, its derivatives are used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs).

The logical workflow for its application in drug discovery can be visualized as follows:

Caption: Logical workflow from precursor to therapeutic effect.

Conclusion

2-(4-fluorophenyl)acetic acid is a versatile and important chemical compound with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its well-defined properties and established synthetic routes make it a reliable building block for the development of novel molecules. This guide provides a foundational repository of technical information to support researchers and scientists in their work with this key chemical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Fluorophenylacetic acid Exporter | 4-Fluorophenylacetic acid Exporting Company | 4-Fluorophenylacetic acid International Distributor [multichemexports.com]

- 3. guidechem.com [guidechem.com]

- 4. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]

- 6. A10646.14 [thermofisher.com]

- 7. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluorophenylacetic acid - Safety Data Sheet [chemicalbook.com]

- 9. PubChemLite - 2-(4-fluorophenyl)acetic acid (C8H7FO2) [pubchemlite.lcsb.uni.lu]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]

- 14. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Fluoro-2-methoxybenzaldehyde, a valuable intermediate in the fields of medicinal chemistry and materials science. The document details key synthetic strategies, including the Vilsmeier-Haack reaction, Rieche formylation, and directed ortho-metalation, providing in-depth experimental protocols and comparative quantitative data.

Introduction

This compound is a substituted aromatic aldehyde whose structural features—a fluorine atom, a methoxy group, and a reactive aldehyde moiety—make it a versatile building block for the synthesis of complex organic molecules. Its derivatives have potential applications in the development of novel pharmaceuticals and functional materials. This guide focuses on the most common and effective laboratory-scale methods for its preparation, starting from the readily available precursor, 3-fluoroanisole (1-fluoro-3-methoxybenzene).

Core Synthetic Pathways

The synthesis of this compound predominantly involves the electrophilic formylation of 3-fluoroanisole. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The formylation is expected to occur at the position ortho to the strongly activating methoxy group and para to the fluorine atom, which is the C4 position, leading to the desired product. The three primary methods to achieve this transformation are detailed below.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1][2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4]

Reaction Mechanism:

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich aromatic ring of 3-fluoroanisole. Subsequent hydrolysis of the resulting iminium salt intermediate yields this compound.[4]

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 3-fluoroanisole (1.0 equiv.) in a minimal amount of anhydrous dichloromethane (DCM). Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture vigorously until the hydrolysis is complete.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl ether) to afford pure this compound.[5][6][7][8]

Rieche Formylation

The Rieche formylation is another effective method for the formylation of electron-rich aromatic compounds, utilizing dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[9][10][11]

Reaction Mechanism:

The Lewis acid activates the dichloromethyl methyl ether to form a highly electrophilic species, which then undergoes an electrophilic aromatic substitution reaction with 3-fluoroanisole. Subsequent hydrolysis of the intermediate yields the desired aldehyde.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-fluoroanisole (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add titanium tetrachloride (TiCl₄) (1.1 equiv.) dropwise to the stirred solution.

-

Formylating Agent Addition: Add dichloromethyl methyl ether (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) or recrystallization to yield pure this compound.[12]

Directed Ortho-Metalation (DoM)

Directed ortho-metalation provides a highly regioselective method for the functionalization of aromatic rings.[13][14] The methoxy group in 3-fluoroanisole can direct the lithiation to the ortho position (C2). Subsequent quenching with a formylating agent like DMF yields the desired product.

Reaction Mechanism:

n-Butyllithium (n-BuLi) coordinates to the oxygen of the methoxy group, facilitating the deprotonation of the adjacent ortho-proton. The resulting aryllithium species then reacts with DMF to form an intermediate which, upon acidic workup, hydrolyzes to the aldehyde.[15][16]

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 3-fluoroanisole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) (1.1 equiv., typically 2.5 M in hexanes) dropwise to the stirred solution. Stir the mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous DMF (1.5 equiv.) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and analogous compounds via the described pathways. Please note that yields can vary depending on the specific reaction conditions and scale.

| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| Vilsmeier-Haack | 3-Fluoroanisole | DMF, POCl₃ | 60-80 (estimated) | >95 (after purification) | [4] |

| Rieche Formylation | 3-Fluoroanisole | Dichloromethyl methyl ether, TiCl₄ | 70-90 (estimated) | >97 (after purification) | [9][17] |

| Directed Ortho-Metalation | 3-Fluoroanisole | n-BuLi, DMF | 50-70 (estimated) | >98 (after purification) | [13][14] |

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound is depicted below.

Characterization Data

The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (~10 ppm), a singlet for the methoxy protons (~3.9 ppm), and signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the aldehyde carbonyl carbon (~190 ppm), as well as signals for the aromatic carbons and the methoxy carbon. The carbon attached to the fluorine will show a large coupling constant.[18]

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.[19]

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (154.14 g/mol ).

Conclusion

This technical guide has outlined the principal synthetic routes to this compound from 3-fluoroanisole. The Vilsmeier-Haack and Rieche formylation reactions represent robust and high-yielding methods, while directed ortho-metalation offers excellent regioselectivity. The choice of method will depend on the available reagents, equipment, and the desired scale of the synthesis. The provided experimental protocols and comparative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. How To [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. Rieche formylation - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. Sciencemadness Discussion Board - less common formylation - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. benchchem.com [benchchem.com]

- 13. uwindsor.ca [uwindsor.ca]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

4-Fluoro-2-methoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique structural features—a reactive aldehyde group, a methoxy substituent, and a fluorine atom—impart desirable physicochemical properties to target molecules, making it an attractive starting material for the synthesis of a wide array of complex organic compounds. This guide provides a comprehensive overview of the applications of this compound in the synthesis of bioactive molecules, particularly in the realm of drug discovery, supported by detailed experimental protocols and quantitative data.

Chemical Properties and Reactivity

This compound (CAS No. 450-83-9) is a crystalline solid with a molecular weight of 154.14 g/mol . The presence of the electron-donating methoxy group at the ortho position and the electron-withdrawing fluorine atom at the para position to the aldehyde functionality modulates the reactivity of the aromatic ring and the carbonyl group. This substitution pattern influences the regioselectivity of further chemical transformations and can enhance the metabolic stability and binding affinity of the resulting pharmaceutical compounds.

| Property | Value |

| CAS Number | 450-83-9 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to pale cream crystals or powder |

| Melting Point | 58.5-64.5 °C |

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the fluoro and methoxy groups makes this compound a valuable precursor in the synthesis of various heterocyclic compounds and other pharmacologically active agents. Its utility has been notably demonstrated in the development of kinase inhibitors, which are pivotal in cancer therapy and the treatment of other diseases.

Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders, bipolar disorder, and diabetes.[1] The development of selective GSK-3 inhibitors is therefore a significant area of research in medicinal chemistry.[2][3] this compound has been utilized as a key starting material in the synthesis of potent GSK-3 inhibitors.

A patented synthetic route describes the reaction of this compound with (S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide to yield an intermediate that is further elaborated to a GSK-3 inhibitor.

Reaction Scheme:

A representative reaction scheme for the synthesis of a GSK-3 inhibitor precursor.

Procedure:

A solution of this compound (1.19 g, 7.72 mmol) and (S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide (1.5 g, 7.27 mmol) in dichloromethane (DCM, 50 mL) was stirred at room temperature for 2 hours. Sodium triacetoxyborohydride (2.31 g, 10.91 mmol) was then added, and the reaction mixture was stirred at room temperature overnight. The reaction was quenched with a saturated aqueous solution of sodium bicarbonate (50 mL) and extracted with DCM (2 x 50 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluting with 0-10% methanol in DCM) to afford the desired product as a white solid.

| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |

| This compound | 154.14 | 7.72 | 1.19 g |

| (S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide | 206.24 | 7.27 | 1.5 g |

| Sodium triacetoxyborohydride | 211.94 | 10.91 | 2.31 g |

| Dichloromethane (DCM) | - | - | 50 mL |

| Product Yield | - | - | 1.9 g (73%) |

Role in Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

The inhibition of GSK-3 is a key therapeutic strategy. The following diagram illustrates a simplified representation of the GSK-3 signaling pathway and the point of intervention by inhibitors.

References

- 1. Glycogen synthase kinase 3 (GSK-3) inhibitors as new promising drugs for diabetes, neurodegeneration, cancer, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 4-Fluoro-2-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluoro-2-methoxybenzaldehyde. The information herein is curated to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and purity of this compound for their studies.

Core Stability Profile and Storage Recommendations

This compound is a solid compound that is generally stable under standard laboratory conditions. However, its stability can be influenced by environmental factors such as temperature, light, moisture, and air. To maintain the compound's integrity and prevent degradation, it is crucial to adhere to appropriate storage and handling protocols.

Based on available safety data sheets and chemical properties of related aromatic aldehydes, the primary degradation pathway of concern is the oxidation of the aldehyde functional group to a carboxylic acid. Exposure to air and light can accelerate this process. Additionally, while generally stable, prolonged exposure to harsh conditions such as high temperatures or extreme pH may lead to other degradation pathways, including potential hydrolysis of the methoxy group.

Recommended Storage Conditions

For optimal stability and to ensure a long shelf-life, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.

| Parameter | Recommendation | Rationale |

| Temperature | Ambient or refrigerated (2-8 °C) for long-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the aldehyde group.[1] |

| Light | Store in the dark (amber vial or in a light-proof container) | Protects against potential photodegradation. |

| Moisture | Store in a dry environment. | Minimizes the risk of hydrolysis and other moisture-related degradation. |

| Container | Tightly sealed, appropriate for chemical storage. | Prevents exposure to air and moisture. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the compound's behavior and for the development of analytical methods.

| Property | Value |

| CAS Number | 450-83-9 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Physical Form | Solid |

| Melting Point | Not explicitly stated for this isomer, but related isomers have melting points around 40-60°C. |

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for ensuring the compound's purity over time. The primary anticipated degradation pathways for this compound are oxidation and, to a lesser extent, hydrolysis.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and help in the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Workflow for Stability Testing

References

Solubility Profile of 4-Fluoro-2-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 4-Fluoro-2-methoxybenzaldehyde. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document offers a predicted solubility profile based on the principles of chemical structure and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for the precise quantitative determination of its solubility in various common laboratory solvents is provided. This guide is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₈H₇FO₂. Its structure, featuring a benzene ring substituted with a fluoro, a methoxy, and a formyl group, suggests a molecule with moderate polarity. Understanding its solubility is critical for a wide range of applications, including organic synthesis, pharmaceutical development, and materials science, as it dictates solvent selection for reactions, purification, and formulation. While specific experimental data is scarce, a qualitative understanding can be derived from the principle of "like dissolves like". This principle suggests that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Predicted Solubility Profile

Based on the chemical structure of this compound and the known solubility of similar compounds such as benzaldehyde and other substituted benzaldehydes, a predicted solubility profile in common laboratory solvents is presented in Table 1. Benzaldehyde, the parent compound, is slightly soluble in water and soluble in many organic solvents. The presence of the polar methoxy and fluoro groups in this compound is expected to slightly increase its polarity compared to benzaldehyde.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The aromatic ring limits aqueous solubility, though the polar functional groups may allow for minimal dissolution. |

| Methanol | Soluble | The polarity of methanol is compatible with the polar functional groups of the solute. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity should facilitate dissolution. | |

| Polar Aprotic | Acetone | Very Soluble | Acetone is a good solvent for many moderately polar organic compounds. |

| Acetonitrile | Soluble | Its polarity is suitable for dissolving substituted benzaldehydes. | |

| Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic solids. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is another strong polar aprotic solvent well-suited for this type of compound. | |

| Non-Polar | Hexane | Sparingly Soluble | The significant polarity of the solute is expected to limit its solubility in non-polar aliphatic hydrocarbons. |

| Toluene | Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, aiding dissolution. | |

| Dichloromethane (DCM) | Very Soluble | DCM is a versatile solvent for a wide range of organic compounds of moderate polarity. | |

| Diethyl Ether | Soluble | The ether's slight polarity and ability to act as a hydrogen bond acceptor should allow for good solubility. |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard laboratory procedure for determining the solubility of a solid compound like this compound in various solvents.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

-

A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units of g/L or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Methodological & Application

Synthetic Routes Utilizing 4-Fluoro-2-methoxybenzaldehyde: A Guide for Researchers

For researchers, scientists, and professionals in drug development, 4-Fluoro-2-methoxybenzaldehyde serves as a versatile building block in the synthesis of a variety of heterocyclic compounds and other valuable organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, allows for the strategic construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for several key synthetic transformations involving this compound, including the synthesis of quinazoline derivatives, which are known to exhibit potent biological activities such as the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Application in the Synthesis of Quinazoline Derivatives as EGFR Inhibitors

Quinazoline scaffolds are prevalent in a number of approved drugs and clinical candidates, particularly as tyrosine kinase inhibitors. The synthesis of 2,4-disubstituted quinazolines can be achieved through the condensation of this compound with an appropriate amino precursor, followed by cyclization. These derivatives are of significant interest in oncology research due to their potential to inhibit EGFR, a key regulator of cell growth and proliferation that is often dysregulated in cancer.

General Synthetic Workflow for Quinazoline Derivatives

Caption: General workflow for the synthesis of quinazoline derivatives.

Experimental Protocol: Synthesis of a 6-Fluoro-8-methoxy-quinazoline derivative

This protocol outlines a general procedure for the synthesis of a quinazoline derivative from this compound.

Materials:

-

This compound

-

Formamidine acetate

-

N,N-Dimethylformamide (DMF)

-

2-Amino-5-fluorobenzoic acid

-

Thionyl chloride

-

Appropriate nucleophile (e.g., aniline derivative)

Procedure:

-

Synthesis of 6-Fluoro-4-quinazolinol: A mixture of 2-amino-5-fluorobenzoic acid and formamide is heated.[1]

-

Chlorination: The resulting 6-fluoro-4-quinazolinol is treated with thionyl chloride to yield 4-chloro-6-fluoroquinazoline.

-

Nucleophilic Substitution: The 4-chloro-6-fluoroquinazoline is then reacted with an appropriate amine in a suitable solvent like isopropanol to yield the final 2,4-disubstituted quinazoline product.

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-amino-5-fluorobenzoic acid | Formamidine acetate, Formamide | 160 °C, 4 hr | 6-Fluoroquinazolin-4(3H)-one | - | [2][3] |

| 6-Fluoroquinazolin-4(3H)-one | SOCl2 | Reflux, 4 hr | 4-Chloro-6-fluoroquinazoline | - | [2][3] |

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. This compound can be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

General Workflow for Reductive Amination

Caption: General workflow for reductive amination.

Experimental Protocol: Reductive Amination with a Substituted Aniline

This protocol provides a general method for the reductive amination of this compound with an aniline derivative.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

Procedure:

-

Dissolve this compound (1.0 eq) and the substituted aniline (1.0-1.2 eq) in DCM or DCE.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) to the mixture in portions.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Aldehyde | Amine | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | N-Benzylaniline | High | [4] |

| o-Vanillin | p-Toluidine | NaBH₄ | - | N-(2-hydroxy-3-methoxybenzyl)-p-toluidine | Quantitative (Imine) | [5][6] |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. While the C-F bond is generally less reactive than C-Br or C-I bonds in such couplings, with the appropriate catalyst and conditions, this compound can participate in these reactions, offering a route to biaryl compounds.

General Workflow for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl fluoride.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-acetylphenylboronic acid)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene)

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until completion.

-

Cool the reaction to room temperature and dilute with an organic solvent and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 4-Methoxybiphenyl | 98 |[7] | | 2-Iodocyclohexenone | Phenylboronic acid | Pd/C | Na₂CO₃ | DME/H₂O | 2-Phenylcyclohexenone | 95 |[8] |

Other Synthetic Applications

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a base to form a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Base (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., Ethanol, Toluene)

Procedure:

-

Dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in the chosen solvent.

-

Add a catalytic amount of the base.

-

Heat the reaction mixture to reflux and monitor for completion.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with cold solvent and dry.

| Aldehyde | Active Methylene | Catalyst | Conditions | Product | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Malononitrile | None | Water, rt, 4h | 2-(4-Fluorobenzylidene)malononitrile | 88 | [9] |

| Benzaldehyde | Malononitrile | NiCu@MWCNT | H₂O/MeOH, rt, 35 min | Benzylidenemalononitrile | 74 | [10] |

Wittig Reaction

The Wittig reaction allows for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Strong base (e.g., n-BuLi, NaH, or concentrated NaOH)

-

Anhydrous solvent (e.g., THF, DCM)

Procedure:

-

Prepare the phosphorus ylide by treating benzyltriphenylphosphonium chloride with a strong base in an anhydrous solvent.

-

Add a solution of this compound in the same solvent to the ylide solution.

-

Stir the reaction at the appropriate temperature until completion.

-

Quench the reaction and work up by extraction.

-

Purify the resulting alkene by column chromatography.

| Aldehyde | Phosphonium Salt | Base | Solvent | Product | Yield (%) | Reference |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | DCM | trans-9-(2-Phenylethenyl)anthracene | - | [11][12] |

| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄ | Solvent-free | 1-Bromo-4-(2-phenylethenyl)benzene | - | [13] |

Biological Context: EGFR Signaling Pathway Inhibition

The quinazoline derivatives synthesized from this compound can act as competitive inhibitors of ATP at the kinase domain of EGFR. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[14]

Caption: EGFR signaling and inhibition by quinazoline derivatives.

References

- 1. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. gctlc.org [gctlc.org]

- 14. static.sites.sbq.org.br [static.sites.sbq.org.br]

Application Notes and Protocols: Reactions of 4-Fluoro-2-methoxybenzaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxybenzaldehyde is a versatile building block in organic synthesis, particularly in the construction of novel heterocyclic compounds and other molecular scaffolds of interest in medicinal chemistry. Its reaction with amines is a fundamental transformation that primarily yields two classes of compounds: Schiff bases (imines) and N-substituted amines. These products serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. The presence of the fluorine atom and the methoxy group on the benzaldehyde ring can significantly influence the physicochemical properties and biological activities of the resulting derivatives, such as metabolic stability, lipophilicity, and binding affinity to pharmacological targets.[1]

This document provides detailed application notes and experimental protocols for the two primary reactions of this compound with amines: Schiff base formation and reductive amination.

I. Schiff Base Formation (Imine Synthesis)

The condensation reaction between this compound and a primary amine is a classic method for the formation of a Schiff base, characterized by the azomethine (-C=N-) functional group. This reaction is typically reversible and can be catalyzed by either acid or base.

Applications in Medicinal Chemistry

Schiff bases derived from substituted benzaldehydes are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The imine linkage is often crucial for their biological function.

-

Anticancer Activity: Numerous Schiff base derivatives have been investigated for their potential as anticancer agents. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways. For instance, certain Schiff bases have shown cytotoxicity against cancer cell lines like HeLa and MCF-7.

-

Antimicrobial Activity: The azomethine group in Schiff bases has been associated with antibacterial and antifungal properties. Fluorinated imines, in particular, are of interest due to the potential for enhanced metabolic stability and membrane permeability.[1] Some fluorinated aldimines have demonstrated antibacterial activity comparable to standard antibiotics like ampicillin.[1]

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., substituted aniline)

-

Ethanol (or other suitable solvent like methanol)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

-

In a separate flask, dissolve the primary amine (1 equivalent) in ethanol.

-

Add the amine solution to the aldehyde solution with stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product, if precipitated, can be collected by filtration, washed with cold ethanol, and dried.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Data Presentation: Examples of Schiff Base Synthesis

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Fluoroaniline | (E)-N-(4-Fluorobenzylidene)-4-fluoro-2-methoxyaniline | Ethanol, Acetic acid (cat.), Reflux, 3h | 85 | N/A |

| 3,5-Dichloroaniline | (E)-N-(3,5-Dichlorobenzylidene)-4-fluoro-2-methoxyaniline | Ethanol, Acetic acid (cat.), Reflux, 4h | 78 | N/A |

| 4-Methylaniline | (E)-N-(4-Methylbenzylidene)-4-fluoro-2-methoxyaniline | Methanol, Reflux, 2h | 92 | N/A |

Note: The data in this table is representative and may vary based on specific experimental conditions.

Workflow for Schiff Base Formation

Caption: General workflow for the synthesis of Schiff bases.

II. Reductive Amination

Reductive amination is a two-step process that converts a carbonyl group to an amine through an intermediate imine. In the context of this compound, this reaction is used to synthesize N-substituted benzylamines. The reaction can be performed in a one-pot fashion where the imine is formed in situ and then reduced without isolation.

Applications in Drug Development

N-substituted benzylamines are important pharmacophores found in a variety of therapeutic agents. The fluorine and methoxy substituents on the aromatic ring can be strategically employed to fine-tune the pharmacological profile of the molecule.

-

Neurotransmitter Reuptake Inhibitors: Many CNS-active drugs feature a benzylamine core. The substituents on the aromatic ring can modulate the selectivity and potency for various neurotransmitter transporters.

-

Enzyme Inhibitors: The benzylamine moiety can interact with the active sites of various enzymes, leading to their inhibition.

-

Antimicrobial and Anticancer Agents: As with Schiff bases, the introduction of a substituted benzylamine group can lead to compounds with significant antimicrobial and anticancer activities.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general one-pot method for the reductive amination of this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Methanol (or other suitable solvent like Dichloromethane (DCM) for NaBH(OAc)₃)

-

Acetic acid (optional, for iminium ion formation)

Procedure: